3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole
Overview
Description
3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole is a useful research compound. Its molecular formula is C22H26FN3OS and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.17806180 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Tautomerism Studies
Research into NH-pyrazoles, a class of compounds structurally related to your compound of interest, has illuminated the phenomenon of annular tautomerism. Such studies are crucial for understanding the chemical behavior and reactivity of these compounds, which can influence their applications in material science and pharmaceuticals. For instance, the tautomerism in NH-pyrazoles has been investigated through X-ray crystallography and NMR spectroscopy, providing insights into their structural dynamics (Cornago et al., 2009).
Coordination Chemistry
Compounds with pyrazole derivatives play a significant role in coordination chemistry, where they act as ligands to form complex structures with metals. Such studies are foundational for developing new materials with potential applications in catalysis, magnetic materials, and drug delivery systems. For example, CuI complexes with N,N',S,S' scorpionate ligands have been synthesized, demonstrating the potential for dimer-monomer equilibria, which is crucial for understanding the stability and reactivity of metal complexes (Gennari et al., 2008).
Synthetic Applications
The versatility of pyrazole derivatives in organic synthesis is well-documented, offering pathways to a variety of heterocyclic compounds. This includes the development of novel synthetic methodologies that can lead to pharmaceuticals, agrochemicals, and organic materials. Research into the synthesis of new pyridazines, pyridines, and pyrazolines showcases the utility of pyrazole derivatives as precursors in constructing complex molecular architectures (Sayed et al., 2002).
Properties
IUPAC Name |
3-(2,5-dimethylthiophen-3-yl)-1-(2-fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3OS/c1-15-10-19(16(2)28-15)22-18(12-25-9-8-17(11-25)14-27-3)13-26(24-22)21-7-5-4-6-20(21)23/h4-7,10,13,17H,8-9,11-12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNJZVOSYROEHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NN(C=C2CN3CCC(C3)COC)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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